molecular formula C8H7N3O B11918270 1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone CAS No. 70740-27-1

1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone

Cat. No.: B11918270
CAS No.: 70740-27-1
M. Wt: 161.16 g/mol
InChI Key: CJNVGLCOWKCXEV-UHFFFAOYSA-N
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Description

1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with an ethanone group. This compound is part of a broader class of imidazopyridines, which are known for their diverse biological and chemical properties. The imidazo[4,5-b]pyridine scaffold is particularly significant due to its presence in various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . This method allows for the formation of the imidazo[4,5-b]pyridine core, which can then be functionalized to introduce the ethanone group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents and catalysts, as well as continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes and receptors. For instance, it may inhibit kinases involved in signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

    Imidazo[4,5-c]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms.

    Imidazo[1,5-a]pyridine: Another isomer with distinct biological activities.

    Imidazo[1,2-a]pyridine: Known for its use in various therapeutic agents.

Uniqueness: 1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in drug design make it a valuable compound in both research and industrial applications .

Properties

CAS No.

70740-27-1

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

1-imidazo[4,5-b]pyridin-1-ylethanone

InChI

InChI=1S/C8H7N3O/c1-6(12)11-5-10-8-7(11)3-2-4-9-8/h2-5H,1H3

InChI Key

CJNVGLCOWKCXEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=NC2=C1C=CC=N2

Origin of Product

United States

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